molecular formula C24H25NO5S B2504423 (Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 946236-07-3

(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2504423
CAS No.: 946236-07-3
M. Wt: 439.53
InChI Key: RVEQYKZQGSSQOI-JJFYIABZSA-N
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Description

The compound “(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” is a benzofuro-oxazin derivative characterized by a complex polycyclic framework. Its structure includes:

  • A benzofuro[7,6-e][1,3]oxazin-3(7H)-one core, which integrates fused aromatic and oxygen-containing heterocycles.
  • A (Z)-4-isopropylbenzylidene group at position 2, providing steric bulk and hydrophobic character due to the isopropyl moiety.

This compound’s structural complexity necessitates advanced crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation of its 3D geometry . Its synthesis likely involves condensation and cyclization steps, typical for benzofuro-oxazin derivatives.

Properties

IUPAC Name

(2Z)-8-(1,1-dioxothiolan-3-yl)-2-[(4-propan-2-ylphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S/c1-15(2)17-5-3-16(4-6-17)11-22-23(26)19-7-8-21-20(24(19)30-22)12-25(14-29-21)18-9-10-31(27,28)13-18/h3-8,11,15,18H,9-10,12-14H2,1-2H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEQYKZQGSSQOI-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzofuro core linked to a tetrahydrothiophene moiety and an isopropylbenzylidene substituent. The presence of the dioxo group in the tetrahydrothiophene enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

The biological activity of this compound may involve several mechanisms:

  • FPRL1 Agonism : Activation of FPRL1 can lead to the recruitment of immune cells to sites of inflammation and modulate cytokine release.
  • Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Induction of Apoptosis in Cancer Cells : The structural components may interact with specific receptors or pathways that trigger programmed cell death in malignant cells.

Case Studies and Research Findings

A review of literature reveals several notable findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryAgonist for FPRL1; reduces inflammatory markers
AntimicrobialModerate activity against Staphylococcus aureus
AnticancerPotential apoptosis induction in cancer cells

Notable Research

In a study examining the compound's effects on inflammatory diseases, it was found that it significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests a promising role in treating conditions characterized by chronic inflammation .

Another investigation into its antimicrobial properties showed that the compound effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as a therapeutic agent against resistant bacterial strains .

Scientific Research Applications

The compound (Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its synthesis, biological activities, and potential therapeutic uses.

Synthesis and Structural Characteristics

The synthesis of benzofuro[7,6-e][1,3]oxazin-3(7H)-one derivatives has been extensively documented. These compounds are often synthesized via multi-step processes involving reactions such as cyclization and condensation. The specific compound can be derived from precursors that include tetrahydrothiophen derivatives and isopropylbenzaldehyde. The synthetic routes typically involve the formation of key intermediates that are subsequently transformed into the final product through careful manipulation of reaction conditions.

Key Synthetic Route

  • Starting Materials : Tetrahydrothiophen derivatives, isopropylbenzaldehyde.
  • Reactions : Cyclization, condensation.
  • Final Product : this compound.

Biological Activities

The biological activities of benzofuro[7,6-e][1,3]oxazin-3(7H)-one derivatives have been a focal point of research. These compounds exhibit a range of pharmacological properties:

Antimicrobial Activity

Benzofuro derivatives have shown significant antimicrobial activity against various strains of bacteria and fungi. For instance:

  • Study Findings : Compounds similar to the target structure demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research indicates that these compounds may possess anticancer properties:

  • In Vitro Studies : Several derivatives have been tested for antiproliferative effects on cancer cell lines.
  • Results : Notable inhibition of cell growth was observed in certain cancer types, suggesting potential as chemotherapeutic agents.

Enzyme Inhibition

Some studies have highlighted the ability of these compounds to inhibit specific enzymes:

  • Lipoxygenase Inhibition : Certain derivatives have been identified as effective lipoxygenase inhibitors, which could be relevant in inflammatory conditions.

Applications in Drug Development

The unique structural features of this compound position it as a promising candidate for drug development. Its potential applications include:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anticancer Drugs : Formulation of targeted therapies for specific cancer types.
  • Anti-inflammatory Drugs : Exploration as a treatment for inflammatory diseases through enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the synthesis and evaluation of various benzofuro derivatives against bacterial strains. The results indicated that specific modifications to the benzofuro structure enhanced antimicrobial potency significantly.

Case Study 2: Anticancer Activity

Another research effort focused on the cytotoxic effects of benzofuro derivatives on breast cancer cells. The study concluded that certain compounds led to apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Research Implications

The structural nuances of the target compound suggest unique applications in medicinal chemistry (e.g., kinase inhibition via sulfone interactions) or material science (polarity-driven crystal engineering). Comparative studies with analogs highlight the critical role of substituent choice in modulating physicochemical behavior, aligning with the principle that “similar structures dictate similar properties” .

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